molecular formula C6H17N3 B1617099 N,N-Dimethyldiethylenetriamine CAS No. 24229-53-6

N,N-Dimethyldiethylenetriamine

Cat. No. B1617099
CAS RN: 24229-53-6
M. Wt: 131.22 g/mol
InChI Key: HLTMVWQXGLNLCU-UHFFFAOYSA-N
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Description

N,N-Dimethyldiethylenetriamine is a chemical compound with the molecular formula C6H17N3 . It has an average mass of 131.219 Da and a monoisotopic mass of 131.142242 Da . It is also known by other names such as 1,2-Ethanediamine, N’- (2-aminoethyl)-N,N-dimethyl- . It is used as a ligand in various processes .


Synthesis Analysis

N,N-Dimethylethylenediamine is a bidentate ligand that can be used to synthesize Schiff base ligands to prepare their zinc alkyl and zinc alkoxide complexes that initiate ring-opening polymerization of lactides . It can also be used as a ligand to prepare copper azido polymers .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyldiethylenetriamine is represented by the formula C6H17N3 . It has an average mass of 131.219 Da and a monoisotopic mass of 131.142242 Da .


Chemical Reactions Analysis

N,N-Dimethylethylenediamine can be used as a ligand in various processes. For example, it can be used in copper-catalyzed cyanations of aryl bromides using potassium hexacyanoferrate (II) to form the corresponding benzonitriles . It can also be used in a copper-catalyzed tandem reaction of carbodiimide and isocyanoacetate to form benzoimidazo [1,5-α]imidazoles .


Physical And Chemical Properties Analysis

N,N-Dimethyldiethylenetriamine has a molecular formula of C6H17N3 and an average mass of 131.219 Da . More detailed physical and chemical properties were not found in the search results.

Relevant Papers One relevant paper titled “Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles” presents recent progress in the utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives .

properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3/c1-9(2)6-5-8-4-3-7/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTMVWQXGLNLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066970
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyldiethylenetriamine

CAS RN

24229-53-6
Record name N2-(2-Aminoethyl)-N1,N1-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl-
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Record name N,N-Dimethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl-
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Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
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Record name N2-(2-aminoethyl)-N1,N1-dimethylethylenediamine
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Record name N1-(2-Aminoethyl)-N2,N2-dimethylethane-1,2-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
C Comuzzi, M Grespan, A Melchior… - European Journal of …, 2001 - Wiley Online Library
Thermodynamic parameters for the complexation of Cd II by the amines n‐butylamine (n‐but), ethylenediamine (en), N,N′‐dimethylethylenediamine (dmen), N,N,N′‐…
C Comuzzi, M Grespan, P Polese, R Portanova… - Inorganica Chimica …, 2001 - Elsevier
Thermodynamic studies on the complexation of cobalt(II) with nitrogen donor ligands in dimethyl sulfoxide - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
T Perera, PA Marzilli, FR Fronczek… - Inorganic …, 2010 - ACS Publications
To evaluate syntheses of fac-[Re(CO) 3 L] + complexes in organic solvents, we treated fac-[Re(CO) 3 (CH 3 CN) 3 ]PF 6 /BF 4 in acetonitrile with triamine ligands (L). When L had two …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
S Del Piero, L Ghezzi, A Melchior, MR Tiné… - Helvetica chimica …, 2005 - Wiley Online Library
The kinetics and thermodynamics of O 2 addition to Co II complexes containing the simple triamine ligand (L) diethylenetriamine (=N‐(2‐aminoethyl)ethane‐1,2‐diamine; dien) or N,N″…
C Comuzzi, V Novelli, R Portanova… - Supramolecular …, 2001 - Taylor & Francis
The thermodynamic parameters for the complex formation reactions in dimethylsulfoxide (dmso) between Ag(I) and the following polyamines: N,N′-dimethylethylenediamine (dmen), N,…
C Comuzzi, A Melchior, P Polese… - European Journal of …, 2002 - Wiley Online Library
The formation of Co II complexes with differently methylated N‐donor ligands ethylenediamine (en), N,N′‐dimethylethylenediamine (dmen), N,N,N′‐trimethylethylenediamine (trmen), …
S Del Piero, P Di Bernardo, R Fedele, A Melchior… - 2006 - Wiley Online Library
Cd II and Co II complex formation with pyridine (py), 2,2′‐bipyridine (bipy), 2,2′6′,2″‐terpyridine (terpy), 2‐(aminomethyl)pyridine (amp), and bis[(2‐pyridyl)methyl]amine (dpma) …
S Del Piero, A Melchior, P Polese, R Portanova… - 2006 - Wiley Online Library
The thermodynamics of complex formation of Co II and Cd II ions with the triaza macrocyclic ligand 1,4,7‐triazacyclononane (tacn) and its N‐methylated derivative 1,4,7‐trimethyl‐1,4,7‐…
AM Christoforou, PA Marzilli, FR Fronczek… - Inorganic …, 2007 - ACS Publications
Polyamine ligands (L) have excellent binding characteristics for the formation of fac- 99m Tc(CO) 3 -based radiopharmaceuticals. Normally, these L are elaborated so as to leave …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
S Del Piero, R Fedele, A Melchior, P Polese… - Journal of solution …, 2008 - Springer
The thermodynamic functions of the complexation of Ag(I) by the tripodal ligands, tris(2-(methylamino)ethyl)amine (Me 3 tren) and tris(2-(dimethylamino)ethyl)amine (Me 6 tren) (L), are …

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